molecular formula C19H13FN2O4S B2726796 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922062-63-3

2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No. B2726796
CAS RN: 922062-63-3
M. Wt: 384.38
InChI Key: NUFKVTOTPHKPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound and similar compounds has been described in patents . The synthesis methods involve the use of selective inhibitors of the Dopamine D2 receptor . The synthesis can be achieved by asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .


Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom.

Scientific Research Applications

Solid Support Synthesis

The synthesis of dibenz[b,f]oxazepin-11(10H)-ones through solid support methodologies demonstrates the compound's utility in creating libraries of heterocyclic compounds. This approach highlights the flexibility and high purity (>90%) of the final products, making it a valuable method in drug discovery and development processes (Ouyang, Tamayo, & Kiselyov, 1999).

Organocatalytic Asymmetric Synthesis

The organocatalyzed asymmetric Mannich reaction involving dibenzo[b,f][1,4]oxazepines affords various seven-member cyclic amines. This synthesis route is notable for its excellent yields, diastereo- and enantioselectivities, making it significant for the development of pharmaceuticals and asymmetric catalysts (Li, Lin, & Du, 2019).

COX-2 Inhibition

The structure-activity relationship studies of benzenesulfonamide derivatives have contributed to the identification of potent and selective COX-2 inhibitors. This research is pivotal for the development of new therapeutic agents for inflammation and pain management (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Antitumor Activity

Synthesis and evaluation of novel benzenesulfonamide derivatives have shown significant antitumor activity. This research underlines the importance of structural modifications in enhancing the selectivity and potency of anticancer agents (Sławiński & Brzozowski, 2006).

Synthesis of Novel Ring Systems

Research into the synthesis of novel thieno[4,3,2‐ef][1,4]benzoxazepine ring systems highlights the compound's role in creating new chemical entities with potential application in material science and pharmaceutical chemistry (Tomer, Shutske, & Friedrich, 1997).

Kynurenine 3-Hydroxylase Inhibition

The development of high-affinity inhibitors for kynurenine 3-hydroxylase based on benzenesulfonamide derivatives is crucial for exploring the therapeutic potential in treating neurological disorders (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Anticancer Agents Development

The synthesis and evaluation of aminothiazole-paeonol derivatives, including benzenesulfonamide compounds, have demonstrated high anticancer potential, marking an important step in the search for new anticancer drugs (Tsai et al., 2016).

Mechanism of Action

properties

IUPAC Name

2-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O4S/c20-14-5-1-4-8-18(14)27(24,25)22-12-9-10-16-13(11-12)19(23)21-15-6-2-3-7-17(15)26-16/h1-11,22H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFKVTOTPHKPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.